molecular formula C25H29N5O2S2 B2716507 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1115867-18-9

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2716507
CAS No.: 1115867-18-9
M. Wt: 495.66
InChI Key: LQUDIHXPCKZNKC-UHFFFAOYSA-N
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Description

The compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure includes:

  • A piperazine ring substituted at the 4-position with a 2-methoxyphenyl group, a configuration known to influence receptor binding in neurological and oncological targets .
  • A pyrazine heterocycle linked via a sulfanyl (–S–) bridge to an acetamide backbone, which enhances metabolic stability compared to ester or ether linkages .

This compound’s design reflects strategies to balance lipophilicity (via aromatic and sulfur-containing groups) and hydrogen-bonding capacity (via the acetamide and pyrazine moieties).

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUDIHXPCKZNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Ethyl Group: Ethylation reactions are used to introduce the ethyl group at the desired position.

    Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved using reagents like ethyl chloroacetate and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thioester linkage, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyrazine moieties have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess comparable activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies have shown that this compound may have anticancer properties. In vitro assays indicate efficacy against different cancer cell lines, with IC50 values in the micromolar range against human colon cancer cells (HCT116) and mouse macrophage leukemia cells (RAW 264.7) . The mechanism of action is believed to involve modulation of key cellular pathways related to cancer proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution reactions and coupling reactions to form carbon-carbon bonds between aromatic rings. The use of ultrasound irradiation has been reported to enhance yields and simplify operational procedures during synthesis .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential use of this compound in treating infections .
  • Anticancer Studies : Research focused on the anticancer properties of related compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its molecular targets, aiding in the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Piperazine Substitution Patterns

  • 2-Methoxyphenyl vs. Halogenated Phenyl Groups : The target compound’s 2-methoxyphenyl substituent on piperazine may enhance selectivity for serotonin or dopamine receptors compared to chlorinated analogs (e.g., ), as methoxy groups are less electronegative and reduce steric hindrance .
  • Aryl vs.

Heterocyclic Core Modifications

  • Pyrazine vs. Pyridine/Benzothiazole : The pyrazine ring in the target compound introduces additional hydrogen-bonding sites (via N atoms) compared to pyridine or benzothiazole cores (e.g., ), which may enhance interactions with polar residues in target proteins .
  • Sulfanyl Bridges : The sulfanyl (–S–) linkage in the target compound and improves metabolic stability over ester or amine linkers, as seen in , where a pentanamide backbone lacks sulfur-mediated resistance to hydrolysis .

Acetamide Tail Variations

  • Methylsulfanylbenzyl vs. Dichlorobenzyl: The 4-(methylsulfanyl)benzyl group in the target compound offers moderate hydrophobicity without the toxicity risks associated with polychlorinated analogs (e.g., ).

Biological Activity

The compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyValue
Molecular Formula C24H27N5O3S
Molecular Weight 465.57 g/mol
LogP 3.7309
Polar Surface Area 62.251 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The structure includes a piperazine ring, a pyrazine moiety, and various aromatic substituents, which contribute to its biological activity.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (T47D) and colon cancer (HCT-116) cell lines, suggesting that modifications to the core structure can enhance activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, although specific IC50 values were not reported. The presence of the sulfanyl group is hypothesized to play a crucial role in this activity by enhancing membrane permeability or interacting with bacterial enzymes.

The proposed mechanism involves the inhibition of key enzymes or receptors involved in cell signaling pathways related to cancer proliferation and survival. For example, compounds with similar piperazine and pyrazine structures have been shown to inhibit histone deacetylases (HDAC), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study evaluated the effects of various derivatives on K562 leukemia cells, revealing that modifications to the piperazine ring significantly altered antiproliferative effects. The most potent derivative exhibited an IC50 value of 0.477 µM against HDAC3, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of structurally similar compounds, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The results suggested that compounds with higher lipophilicity tended to exhibit better antimicrobial effects due to enhanced membrane interaction capabilities.

Synthesis and Development

The synthesis of This compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazine Core : Utilizing starting materials such as substituted phenyl hydrazines.
  • Piperazine Integration : Coupling reactions with piperazine derivatives.
  • Final Modifications : Introducing sulfanyl and acetamide groups through nucleophilic substitution reactions.

These synthetic routes are critical for optimizing yield and purity while ensuring biological efficacy.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency, as demonstrated in piperazine derivative syntheses .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching aromatic/heterocyclic groups, ensuring regioselectivity .
  • Purification : Utilize normal-phase chromatography with gradients of methanol (5–15%) in dichloromethane for isolating intermediates .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with mass spectrometry (ESI-MS) .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Use deuterated DMSO or CDCl3 to resolve proton environments (e.g., piperazine N–CH2 at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, sulfanyl S–H at ~2550 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Q. What are best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of sulfanyl groups .
  • Safety Protocols : Use fume hoods for synthesis, and wear nitrile gloves to avoid dermal exposure (refer to SDS guidelines for piperazine derivatives) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Optimization : Apply quantum chemical calculations (DFT) to predict transition states and optimize reaction conditions (e.g., solvent effects, catalyst choice) .
  • Docking Studies : Use molecular docking (AutoDock Vina) to screen derivatives for binding affinity to targets like dopamine D3 receptors, focusing on π-π interactions with aromatic residues .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical DOE : Implement factorial design (e.g., 2^k designs) to isolate variables (e.g., pH, temperature) affecting receptor binding assays .
  • Replication : Conduct triplicate experiments under standardized conditions (e.g., fixed cell lines, ligand concentrations) to minimize batch variability .

Q. What strategies can isolate stereoisomers or polymorphs of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers .
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water mixtures) and analyze with X-ray diffraction to confirm polymorphic forms (e.g., piperazine ring conformation) .

Q. How to systematically study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivative Synthesis : Replace substituents (e.g., methoxy → ethoxy, methylsulfanyl → sulfonyl) and assess bioactivity shifts .
  • QSAR Modeling : Train machine learning models (e.g., Random Forest) on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) .

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